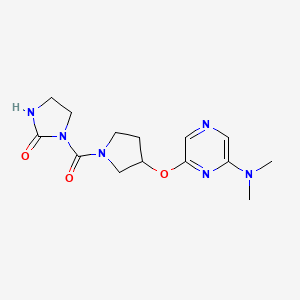

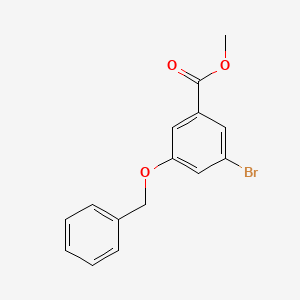

Methyl 3-(benzyloxy)-5-bromobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Research on related compounds showcases various chemical reactions, including the synthesis of benzyl- and benzoxy-substituted pyrimidine diones via oxidative methods . These studies provide insights into the reactivity and functional group transformations relevant to similar compounds .Physical And Chemical Properties Analysis

The physical properties, including the crystal structure of related benzoate compounds, have been extensively studied. For instance, the crystal packing, hydrogen bonding patterns, and planarity of the molecules are crucial for understanding the stability and solubility of compounds like "Methyl 3-(benzyloxy)-5-hydroxybenzoate".Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

Methyl 3-(benzyloxy)-5-bromobenzoate is utilized in the synthesis of diverse pharmacologically relevant compounds. For instance, it plays a role in the synthesis of functionalized 3-(α-styryl)-benzo[b]thiophenes with antiproliferative properties, demonstrating cytotoxic activity against cancer cell lines and inhibiting tubulin polymerization (Tréguier et al., 2014).

Photodynamic Therapy for Cancer Treatment

Compounds derived from this compound have shown potential in photodynamic therapy for cancer treatment. Zinc phthalocyanine derivatives synthesized using this compound exhibit high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms, demonstrating their potential as photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Liquid-Crystalline Phase Development

This compound is also employed in developing novel liquid-crystalline phases. Its derivatives, such as methyl 3,4,5-trishydroxybenzoate, are used in the design and synthesis of spherical supramolecular dendrimers that form unique thermotropic cubic liquid-crystalline phases, a significant advancement in materials science (Balagurusamy et al., 1997).

Microwave-Enhanced Chemical Synthesis

In the field of organic synthesis, this compound derivatives are used in microwave-enhanced Suzuki-Miyaura vinylation processes. This methodology is crucial for creating sterically hindered substrates, demonstrating the versatility of this compound in advanced synthetic chemistry (Brooker et al., 2010).

Mécanisme D'action

Mode of Action

The compound might interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or binding to a receptor to modulate its function. The bromine atom in “Methyl 3-(benzyloxy)-5-bromobenzoate” could potentially be involved in electrophilic aromatic substitution reactions .

Orientations Futures

Future research could focus on further understanding the properties and potential applications of “Methyl 3-(benzyloxy)-5-bromobenzoate” and related compounds. This could include exploring their reactivity, stability, and potential uses in various fields such as medicine, materials science, and more .

Propriétés

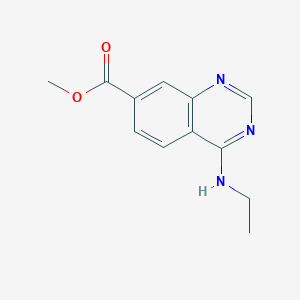

IUPAC Name |

methyl 3-bromo-5-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXQMBJXLSNIJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2559417.png)

![N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B2559419.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)

![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)

![4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2559432.png)

![1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559433.png)

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)